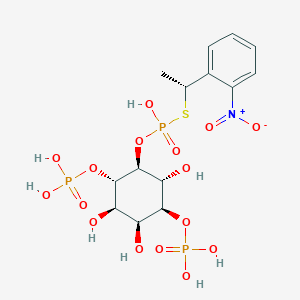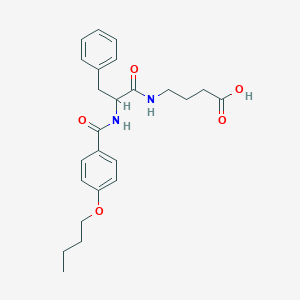
3-Acetylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetylazetidin-2-one, also known as β-lactam, is a cyclic amide containing a four-membered lactam ring. This compound has been widely studied due to its unique chemical and biological properties.
Mecanismo De Acción
The mechanism of action of 3-Acetylazetidin-2-one varies depending on its application. In the case of antibiotics, β-lactams inhibit bacterial cell wall synthesis by binding to and inhibiting the activity of penicillin-binding proteins (PBPs). This leads to the disruption of the bacterial cell wall, ultimately resulting in bacterial death. In the case of antitumor activity, β-lactams have been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This leads to the inhibition of tumor cell growth and proliferation.
Biochemical and Physiological Effects:
3-Acetylazetidin-2-one has been shown to exhibit various biochemical and physiological effects. In the case of antibiotics, β-lactams have been shown to selectively target bacterial cells while leaving human cells unharmed. This is due to the fact that human cells do not have cell walls, which are the target of β-lactams. In the case of antitumor activity, β-lactams have been shown to induce apoptosis, or programmed cell death, in tumor cells. This leads to the selective killing of tumor cells while leaving normal cells unharmed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Acetylazetidin-2-one in lab experiments include its stability, ease of synthesis, and versatility. β-lactams can be easily modified to introduce various functional groups, making them useful building blocks for the synthesis of complex molecules. However, the limitations of using β-lactams in lab experiments include their susceptibility to hydrolysis and oxidation, which can lead to degradation of the compound.
Direcciones Futuras
There are several future directions for the study of 3-Acetylazetidin-2-one. One direction is the development of new antibiotics based on β-lactams. With the increasing prevalence of antibiotic-resistant bacteria, there is a need for new antibiotics with novel mechanisms of action. Another direction is the development of new antitumor agents based on β-lactams. With the increasing incidence of cancer, there is a need for new and effective treatments. Finally, there is a need for further study of the biochemical and physiological effects of β-lactams to better understand their mechanisms of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-Acetylazetidin-2-one can be achieved through a variety of methods. One common method involves the reaction of acetic anhydride with azetidine-2-one in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of acetic acid with azetidine-2-one in the presence of a dehydrating agent such as phosphorus pentoxide. The yield and purity of the product can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
3-Acetylazetidin-2-one has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, β-lactams have been widely used as antibiotics due to their ability to inhibit bacterial cell wall synthesis. In addition, 3-Acetylazetidin-2-one has been shown to exhibit antitumor, antiviral, and antifungal activities. In the field of organic chemistry, β-lactams have been used as building blocks for the synthesis of various natural and synthetic compounds.
Propiedades
Número CAS |
170946-14-2 |
|---|---|
Nombre del producto |
3-Acetylazetidin-2-one |
Fórmula molecular |
C5H7NO2 |
Peso molecular |
113.11 g/mol |
Nombre IUPAC |
3-acetylazetidin-2-one |
InChI |
InChI=1S/C5H7NO2/c1-3(7)4-2-6-5(4)8/h4H,2H2,1H3,(H,6,8) |
Clave InChI |
JGFMMQAQPKEUEL-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CNC1=O |
SMILES canónico |
CC(=O)C1CNC1=O |
Sinónimos |
2-Azetidinone, 3-acetyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid](/img/structure/B68087.png)


![(1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol](/img/structure/B68094.png)
![6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B68096.png)








